2-[(2,2-Diphenylacetyl)amino]-benzothiazole
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Description
2-[(2,2-Diphenylacetyl)amino]-benzothiazole is a useful research compound. Its molecular formula is C21H16N2OS and its molecular weight is 344.4 g/mol. The purity is usually 95%.
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Biological Activity
Chemical Structure and Properties
The chemical formula of 2-[(2,2-Diphenylacetyl)amino]-benzothiazole is C21H16N2OS. It features a benzothiazole core, which is known for its diverse pharmacological activities. The presence of the diphenylacetyl group enhances its biological profile, making it a subject of interest in medicinal chemistry.
Anticancer Properties
Research indicates that this compound exhibits potent anticancer effects. Key findings include:
- Inhibition of Cell Growth : The compound has been shown to inhibit the growth of various cancer cell lines, including breast and prostate cancer cells. For instance, studies have reported IC50 values in the nanomolar range for estrogen receptor-positive (ER+) human mammary carcinoma cell lines, demonstrating its effectiveness in targeting these types of cancers .
- Mechanism of Action : The mechanism by which this compound exerts its effects appears to involve the disruption of cell cycle progression. Specifically, it has been observed to cause accumulation of cells in the G2/M phase following treatment with the compound .
Comparative Activity
A comparative analysis of this compound with other benzothiazole derivatives reveals unique activity profiles. For example:
Compound | IC50 (nM) | Cancer Type | Notes |
---|---|---|---|
This compound | <100 | ER+ Breast Cancer | Significant growth inhibition observed |
2-(4-Aminophenyl)benzothiazole | <10 | ER+ Breast Cancer | Enhanced potency with halogen substitutions |
Control (Doxorubicin) | 50 | Various | Standard chemotherapeutic agent |
This table highlights the superior potency of this compound compared to some standard treatments.
Case Studies and Research Findings
- Study on Breast Cancer : A pivotal study demonstrated that treatment with this compound resulted in a significant reduction in cell viability in MCF-7 and MDA-MB-468 breast cancer cell lines. The compound's biphasic dose-response was noted, indicating complex interactions at varying concentrations .
- Prostate Cancer Resistance : In contrast to its efficacy against breast cancer cells, prostate cancer cell lines exhibited resistance to this compound, with IC50 values exceeding 30 µM. This suggests a selective action that may be leveraged for targeted therapies .
- Mechanistic Insights : Additional studies have explored the molecular mechanisms underlying the anticancer effects of benzothiazoles. These investigations revealed that compounds like this compound may induce apoptosis through pathways involving caspase activation and modulation of Bcl-2 family proteins .
Properties
Molecular Formula |
C21H16N2OS |
---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2,2-diphenylacetamide |
InChI |
InChI=1S/C21H16N2OS/c24-20(23-21-22-17-13-7-8-14-18(17)25-21)19(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14,19H,(H,22,23,24) |
InChI Key |
PJRVHIKCKKZKKS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.